Cas no 1208079-05-3 (3-Trifluoromethylsulfanyl-propylamine)

3-Trifluoromethylsulfanyl-propylamine 化学的及び物理的性質
名前と識別子
-
- 3-Trifluoromethylsulfanyl-propylamine
- EN300-4361984
- AKOS015563035
- 3-(trifluoromethylsulfanyl)propan-1-amine
- 1208079-05-3
- 3-[(trifluoromethyl)sulfanyl]propan-1-amine
-
- インチ: InChI=1S/C4H8F3NS/c5-4(6,7)9-3-1-2-8/h1-3,8H2
- InChIKey: IBZNCAXUSLMFJD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 159.03295492Da
- どういたいしつりょう: 159.03295492Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 72.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 51.3Ų
3-Trifluoromethylsulfanyl-propylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4361984-0.25g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 0.25g |
$972.0 | 2025-03-15 | |
Enamine | EN300-4361984-10.0g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-15 | |
Enamine | EN300-4361984-0.5g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 0.5g |
$1014.0 | 2025-03-15 | |
Enamine | EN300-4361984-0.05g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 0.05g |
$888.0 | 2025-03-15 | |
Enamine | EN300-4361984-5.0g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-15 | |
Enamine | EN300-4361984-2.5g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-15 | |
Enamine | EN300-4361984-0.1g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 0.1g |
$930.0 | 2025-03-15 | |
Enamine | EN300-4361984-1.0g |
3-[(trifluoromethyl)sulfanyl]propan-1-amine |
1208079-05-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-15 |
3-Trifluoromethylsulfanyl-propylamine 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
3-Trifluoromethylsulfanyl-propylamineに関する追加情報
3-Trifluoromethylsulfanyl-propylamine: A Comprehensive Overview
3-Trifluoromethylsulfanyl-propylamine, also known by its CAS number 1208079-05-3, is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines a trifluoromethylsulfanyl group with a propylamine backbone. The trifluoromethylsulfanyl group, -S-CF₃, is a strong electron-withdrawing substituent, which imparts distinctive electronic and steric properties to the molecule. This makes 3-Trifluoromethylsulfanyl-propylamine an intriguing subject for both fundamental and applied research.
The synthesis of 3-Trifluoromethylsulfanyl-propylamine typically involves multi-step reactions, often starting from simpler precursors like thiourea or thioamide derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the sulfanyl group. These methods not only enhance the yield but also improve the purity of the final product, making them highly suitable for large-scale production.
In terms of applications, 3-Trifluoromethylsulfanyl-propylamine has found utility in various industries. One of its most promising uses is in the development of advanced materials. The compound's ability to act as a stabilizing agent in polymer matrices has led to its incorporation into high-performance polymers used in aerospace and automotive industries. Additionally, its role as a precursor in the synthesis of bioactive molecules has made it a valuable asset in drug discovery programs.
Recent studies have highlighted the potential of 3-Trifluoromethylsulfanyl-propylamine in enhancing the efficiency of lithium-ion batteries. By incorporating this compound into electrode materials, researchers have observed improved charge-discharge cycles and higher energy densities. This breakthrough underscores the importance of understanding the electronic properties of such compounds and their applicability in energy storage systems.
The electronic properties of 3-Trifluoromethylsulfanyl-propylamine are particularly noteworthy. The trifluoromethylsulfanyl group introduces significant electron-withdrawing effects, which influence the compound's reactivity and stability. Computational studies using density functional theory (DFT) have provided deeper insights into these properties, revealing potential applications in semiconducting materials and optoelectronic devices.
In conclusion, 3-Trifluoromethylsulfanyl-propylamine, with its unique structure and versatile properties, continues to be a focal point in scientific research. Its applications span across multiple disciplines, from materials science to pharmaceutical development, making it an essential compound for both academic and industrial pursuits. As research progresses, new discoveries are expected to further expand its utility and impact on modern technology.
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